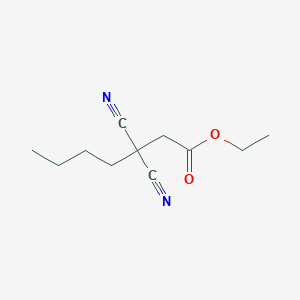
Heptanoic acid, 3,3-dicyano-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 3,3-dicyano-, ethyl ester is an organic compound with the molecular formula C11H16N2O2. This compound is characterized by the presence of an ester functional group, two nitrile groups, and a heptanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptanoic acid, 3,3-dicyano-, ethyl ester can be synthesized through the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and the removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Heptanoic acid, 3,3-dicyano-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and ethanol.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Heptanoic acid and ethanol.
Reduction: Heptanoic acid, 3,3-diamino-, ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptanoic acid, 3,3-dicyano-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of heptanoic acid, 3,3-dicyano-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release heptanoic acid, which may interact with biological systems. The nitrile groups can be reduced to amines, which can participate in further biochemical reactions. The specific pathways and targets depend on the context of its use in research or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid, ethyl ester: Similar structure but lacks the nitrile groups.
Heptanoic acid, 3-bromo-2-oxo-, ethyl ester: Contains a bromine atom and an oxo group instead of nitrile groups.
Uniqueness
The nitrile groups allow for additional functionalization and modification, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
436848-49-6 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
ethyl 3,3-dicyanoheptanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-6-11(8-12,9-13)7-10(14)15-4-2/h3-7H2,1-2H3 |
Clave InChI |
GZKCVKHURPGBGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)OCC)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)



![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)


![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)

![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)

![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
